

# Spectroscopic Characterization of Z-D-Tyr(Bzl)-OH: A Technical Guide

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## Compound of Interest

Compound Name: Z-D-Tyr(Bzl)-OH

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This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of N-Carbobenzyloxy-O-benzyl-D-tyrosine (**Z-D-Tyr(Bzl)-OH**). The structural integrity and purity of this protected amino acid are crucial for its application in peptide synthesis and other areas of drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis.

While a complete, experimentally verified dataset for **Z-D-Tyr(Bzl)-OH** is not readily available in public literature, this guide synthesizes the expected spectroscopic features based on data from closely related compounds and general principles of spectroscopy.

## Spectroscopic Data

The structural confirmation of **Z-D-Tyr(Bzl)-OH** relies on the comprehensive analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectra. The following tables summarize the anticipated chemical shifts and absorption bands.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a fundamental technique for elucidating the proton environment of a molecule. The expected chemical shifts for **Z-D-Tyr(Bzl)-OH** are presented below. Chemical

shifts may vary slightly depending on the solvent and concentration used.

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
Aromatic (Z & Benzyl groups)	7.40 - 6.90	m	14H
-NH (Amide)	~5.1	d	1H
-CH ( $\alpha$ -proton)	~4.6	m	1H
-CH <sub>2</sub> - (Z group)	~5.1	s	2H
-CH <sub>2</sub> - (Benzyl group)	~5.0	s	2H
-CH <sub>2</sub> - ( $\beta$ -protons)	3.10 - 2.90	m	2H

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The table below lists the characteristic chemical shifts for the carbon atoms in **Z-D-Tyr(Bzl)-OH**.

Carbon	Chemical Shift ( $\delta$ ) ppm
C=O (Carboxylic Acid)	~174
C=O (Carbamate)	~156
Aromatic (C-O)	~158
Aromatic (Z & Benzyl groups)	137 - 127
-CH ( $\alpha$ -carbon)	~56
-CH <sub>2</sub> - (Z group)	~67
-CH <sub>2</sub> - (Benzyl group)	~70
-CH <sub>2</sub> - ( $\beta$ -carbon)	~37

## Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of **Z-D-Tyr(Bzl)-OH** is typically acquired using a potassium bromide (KBr) pellet or as a thin film.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H Stretch (Carboxylic Acid)	3300 - 2500	Broad, Strong
N-H Stretch (Amide)	3400 - 3200	Medium
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium
C=O Stretch (Carboxylic Acid)	1725 - 1700	Strong
C=O Stretch (Carbamate)	1700 - 1670	Strong
C=C Stretch (Aromatic)	1600 - 1450	Medium

## Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of purified **Z-D-Tyr(Bzl)-OH**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or CD<sub>3</sub>OD) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Appropriate for the chemical shift range of the compound (e.g., 0-12 ppm).
- Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the <sup>1</sup>H frequency.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.[\[1\]](#)
- Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.

## IR Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the dry **Z-D-Tyr(Bzl)-OH** sample in an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Mix the sample and KBr thoroughly by grinding until a fine, homogeneous powder is obtained.

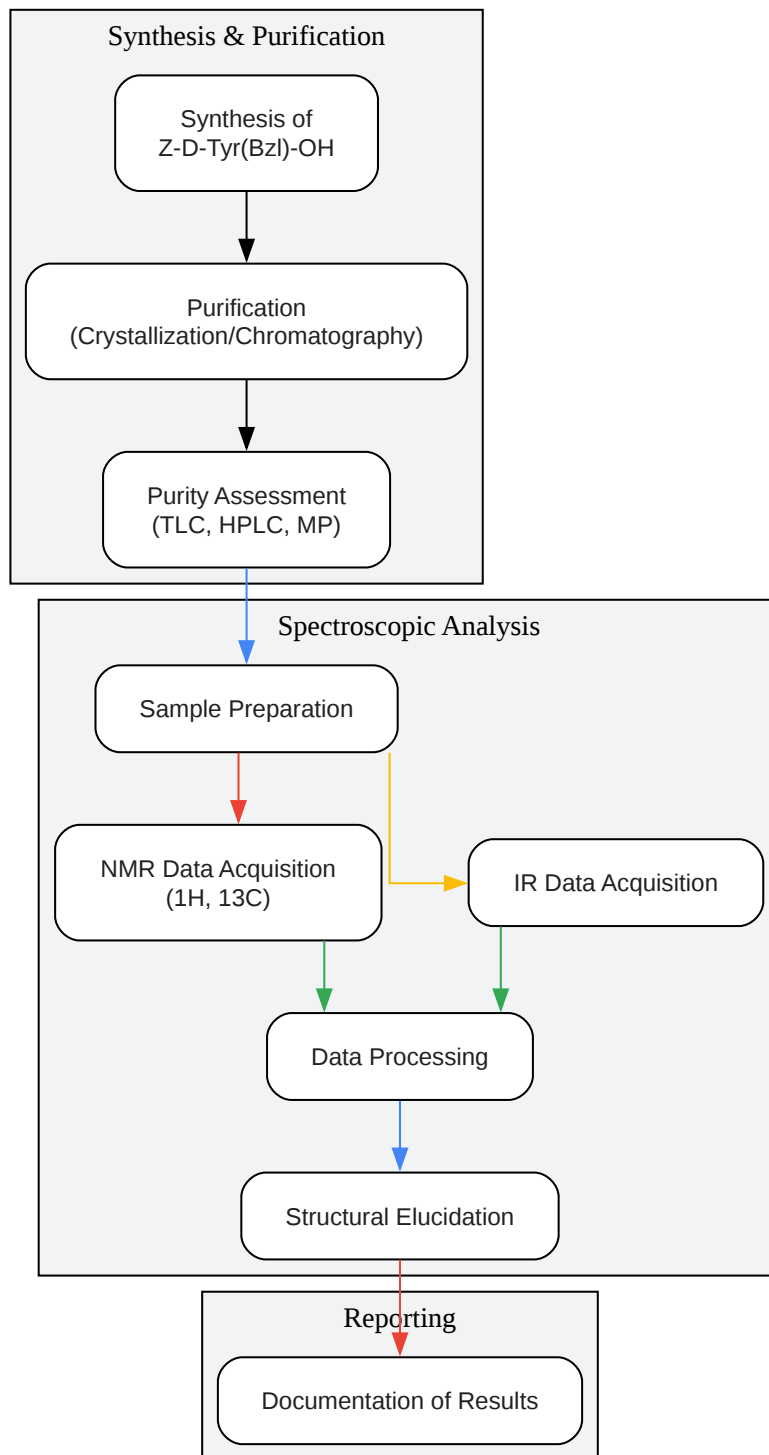
- Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

#### Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

## Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like **Z-D-Tyr(Bzl)-OH**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Z-D-Tyr(Bzl)-OH**.

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## References

- 1. che.hw.ac.uk [che.hw.ac.uk]
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